Benzene, 1-bromo-4-(dichloromethyl)-
Description
Significance of Substituted Benzenes as Molecular Scaffolds in Advanced Chemical Research
Substituted benzenes are fundamental building blocks in the synthesis of complex organic molecules. Their rigid, planar structure provides a reliable scaffold upon which functional groups can be strategically placed to dictate molecular shape, reactivity, and biological activity. The ability to introduce a wide array of substituents onto the benzene (B151609) ring allows for the fine-tuning of a molecule's steric and electronic properties, a critical aspect in the design of new drugs and materials. The versatility of the benzene ring, coupled with the well-established methodologies for its functionalization, ensures its continued importance in advanced chemical research.
Distinctive Features and Reactivity Potential of the Dichloromethyl Group on Aromatic Rings
The dichloromethyl group (-CHCl2) is a unique functional group that imparts specific reactivity to an aromatic ring. It can be considered a masked aldehyde, as hydrolysis can convert it to a formyl group (-CHO). This transformation is a valuable synthetic tool for the introduction of an aldehyde functionality, which is a versatile precursor for a multitude of other chemical transformations.
Furthermore, the dichloromethyl group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions. This deactivating effect is due to the inductive effect of the two chlorine atoms. The presence of this group can also influence the regioselectivity of reactions on the benzene ring.
The hydrogen atom of the dichloromethyl group is acidic and can be removed by a strong base to form a dichloromethyl anion. This anion can then participate in various carbon-carbon bond-forming reactions, further highlighting the synthetic utility of this functional group.
Overview of Research Trajectories for Aryl Bromides and Halogenated Methylbenzenes
Aryl Bromides: Aryl bromides are highly versatile intermediates in organic synthesis, primarily due to their reactivity in a wide range of cross-coupling reactions. The development of palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, has revolutionized the synthesis of biaryls, stilbenes, and other complex aromatic systems, with aryl bromides being common starting materials. noaa.govfrontiersin.org Current research in this area focuses on developing more efficient and environmentally benign catalytic systems, expanding the scope of coupling partners, and applying these methodologies to the synthesis of complex natural products and pharmaceuticals. nih.gov
Halogenated Methylbenzenes: Research on halogenated methylbenzenes has traditionally focused on two main areas: electrophilic substitution on the aromatic ring and free-radical halogenation of the methyl group. The interplay between these two reaction pathways is governed by the reaction conditions. For instance, in the presence of a Lewis acid catalyst, electrophilic halogenation of the ring is favored. msu.edu Conversely, under UV irradiation or in the presence of a radical initiator, free-radical substitution on the methyl group occurs. docbrown.info More recent research has explored the use of these compounds in transition metal-catalyzed cross-coupling reactions and as precursors for the synthesis of more complex molecules.
Defining Current Knowledge Gaps and Future Research Avenues for Benzene, 1-bromo-4-(dichloromethyl)-
A comprehensive review of the scientific literature reveals a significant knowledge gap concerning the specific compound "Benzene, 1-bromo-4-(dichloromethyl)-". While the chemistry of its constituent functional groups—the aryl bromide and the dichloromethyl group—is well-established in a general sense, detailed experimental data on the synthesis, reactivity, and spectroscopic properties of this particular molecule are scarce.
This lack of information presents several exciting opportunities for future research:
Development of Efficient Synthetic Routes: Establishing a reliable and high-yielding synthesis of "Benzene, 1-bromo-4-(dichloromethyl)-" is a primary objective. This would enable further investigation of its chemical properties and potential applications.
Exploration of its Reactivity: A systematic study of the reactivity of this compound is warranted. This would involve investigating its behavior in various reaction types, including:
Electrophilic Aromatic Substitution: Determining the directing effects of the bromo and dichloromethyl groups in concert.
Nucleophilic Aromatic Substitution: Investigating the potential for displacement of the bromine atom.
Reactions of the Dichloromethyl Group: Exploring its hydrolysis to the corresponding aldehyde and its participation in carbanion-mediated reactions.
Cross-Coupling Reactions: Assessing its utility as a substrate in palladium-catalyzed and other transition metal-catalyzed coupling reactions.
Spectroscopic and Physicochemical Characterization: Detailed analysis using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and determination of its key physicochemical properties would provide a crucial dataset for this compound.
Potential Applications: Once its reactivity profile is better understood, this compound could be explored as a valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, or functional materials.
Structure
2D Structure
Properties
CAS No. |
67627-98-9 |
|---|---|
Molecular Formula |
C7H5BrCl2 |
Molecular Weight |
239.92 g/mol |
IUPAC Name |
1-bromo-4-(dichloromethyl)benzene |
InChI |
InChI=1S/C7H5BrCl2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H |
InChI Key |
PQYGNIRJOCANCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)Cl)Br |
Origin of Product |
United States |
Sophisticated Methodologies for the Synthesis of Benzene, 1 Bromo 4 Dichloromethyl
Regioselective Introduction of the Dichloromethyl Moiety onto Brominated Benzene (B151609) Systems
This synthetic approach begins with a brominated aromatic compound, typically 4-bromotoluene (B49008), and focuses on the selective halogenation of the benzylic methyl group.
Direct Halogenation Strategies for Alkyl-Substituted Bromobenzenes
Direct chlorination of the methyl group on 4-bromotoluene represents the most straightforward route to obtaining the dichloromethyl functionality. This transformation is typically achieved through free-radical halogenation, a process that relies on the generation of highly reactive chlorine radicals. askfilo.comwikipedia.org Industrial synthesis of similar compounds, such as benzyl (B1604629) chloride and benzal chloride from toluene (B28343), often employs photochlorination, where UV light initiates the homolytic cleavage of molecular chlorine (Cl₂). wikipedia.orggoogle.com
The reaction proceeds via a radical chain mechanism:
Initiation: UV radiation splits a chlorine molecule into two chlorine radicals (Cl•). wikipedia.org
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 4-bromotoluene, forming a stable benzylic radical and hydrogen chloride (HCl). This benzylic radical then reacts with another molecule of Cl₂ to form 1-bromo-4-(chloromethyl)benzene and a new chlorine radical, which continues the chain. askfilo.comwikipedia.org
Further Propagation: The process repeats, converting the chloromethyl group into the desired dichloromethyl group.
Termination: The reaction ceases when radicals combine with each other. wikipedia.org
A significant challenge in this direct approach is the lack of selectivity. wikipedia.org The reaction can yield a mixture of 1-bromo-4-(chloromethyl)benzene, the target 1-bromo-4-(dichloromethyl)benzene, and the over-chlorinated 1-bromo-4-(trichloromethyl)benzene. google.comdocbrown.info Controlling the reaction conditions, such as the stoichiometry of chlorine and the reaction time, is crucial to maximize the yield of the desired dichlorinated product.
Radical-Initiated Halogenation of Methyl or Monohalomethyl Precursors
This strategy is fundamentally an extension of direct halogenation, focusing explicitly on the radical-driven mechanism. The starting material is either 4-bromotoluene or the intermediate, 1-bromo-4-(chloromethyl)benzene. The reaction is initiated by either ultraviolet (UV) light or chemical radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. rsc.org
The benzylic C-H bonds in toluene and its derivatives are significantly weaker than alkyl C-H bonds, making them more susceptible to hydrogen abstraction by halogen radicals. unacademy.com This inherent reactivity favors side-chain halogenation over competing electrophilic substitution on the aromatic ring, provided that Lewis acid catalysts are absent.
While bromination reactions are known to be highly selective, chlorination is generally less so, posing a challenge for isolating the dichloromethyl product in high purity. masterorganicchemistry.com The relative reaction rates for hydrogen abstraction are tertiary > secondary > primary, but the statistical presence of three primary hydrogens on the methyl group and the high reactivity of chlorine radicals can lead to mixtures. wikipedia.org
| Chlorinating Agent | Initiator | Solvent | Temperature (°C) | Key Outcome |
|---|---|---|---|---|
| Cl₂ (gas) | UV Light (e.g., Mercury-vapor lamp) | None (Neat) or CCl₄ | 60-120 | Favors side-chain chlorination; product mixture depends on Cl₂ stoichiometry. |
| Sulfuryl chloride (SO₂Cl₂) | AIBN or Benzoyl Peroxide | Benzene or CCl₄ | 70-90 | Provides a more controlled source of chlorine radicals. |
Nucleophilic Substitution Approaches on Pre-Existing Halogenated Carbon Centers
An alternative to radical halogenation involves starting with a precursor where the carbon center is already at the correct oxidation state. A common and effective precursor is 4-bromobenzaldehyde. The aldehyde functionality can be converted to a geminal dichloride (a carbon atom bonded to two chlorine atoms) through reaction with a chlorinating agent that also acts as a dehydrating agent.
Phosphorus pentachloride (PCl₅) is a classic reagent for this transformation. The reaction involves the nucleophilic attack of the aldehyde oxygen on the phosphorus atom, followed by a series of substitution and elimination steps to replace the carbonyl oxygen with two chlorine atoms.
This method offers excellent regioselectivity, as the positions of the bromo and dichloromethyl groups are unambiguously defined by the starting material, 4-bromobenzaldehyde. This approach circumvents the selectivity issues inherent in the free-radical chlorination of 4-bromotoluene.
Strategies for Ortho-Para Directing Bromination on Dichloromethylated Benzenes
This second major synthetic route involves introducing the bromo substituent onto the aromatic ring of (dichloromethyl)benzene via electrophilic aromatic substitution. The success of this strategy is entirely dependent on the directing effect of the dichloromethyl group.
Electrophilic Aromatic Bromination with Controlled Regioselectivity
Electrophilic aromatic substitution reactions are governed by the electronic properties of the substituents already present on the benzene ring. wikipedia.org Substituents are classified as either activating or deactivating, and as ortho-, para- or meta-directing. organicchemistrytutor.com
The dichloromethyl group (-CHCl₂) is a strongly deactivating group due to the powerful electron-withdrawing inductive effect (-I effect) of the two chlorine atoms. wikipedia.orgstackexchange.com This effect reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. masterorganicchemistry.com
Regarding its directing effect, groups that are strongly deactivating via induction and lack an atom with a lone pair to participate in resonance stabilization (like -CF₃, -CCl₃, -NR₃⁺) are meta-directors. wikipedia.org The dichloromethyl group falls into this category. It directs incoming electrophiles to the meta position because the carbocation intermediates (arenium ions) for ortho and para attack are significantly destabilized by the adjacent, electron-poor dichloromethyl group. stackexchange.comquora.com The intermediate for meta attack keeps the positive charge further away from the deactivating group, making it the least unstable and thus the favored pathway.
Therefore, the electrophilic bromination of (dichloromethyl)benzene will not yield the desired 1-bromo-4-(dichloromethyl)benzene as the major product. Instead, the primary product will be 1-bromo-3-(dichloromethyl)benzene . This makes this synthetic pathway unsuitable for preparing the target compound.
Catalytic Bromination Techniques for Aromatic Rings
Even though this route leads to the meta-isomer, the general techniques for aromatic bromination are well-established. The reaction requires a Lewis acid catalyst to polarize the bromine molecule (Br₂), creating a more potent electrophile (Br⁺). ncert.nic.inmasterorganicchemistry.com Common catalysts include iron(III) bromide (FeBr₃), aluminum chloride (AlCl₃), or iron filings, which react with bromine to form FeBr₃ in situ. masterorganicchemistry.comlibretexts.org
The mechanism involves two main steps:
Attack of the aromatic ring on the polarized Br-Br--FeBr₃ complex to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). libretexts.org
Removal of a proton from the carbon atom bearing the new bromine substituent by the FeBr₄⁻ ion, which regenerates the aromatic ring and the catalyst. libretexts.org
Alternative brominating agents like N-Bromosuccinimide (NBS) can also be used for electrophilic aromatic bromination, often in the presence of an acid catalyst. nih.gov
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Major Product from (Dichloromethyl)benzene |
|---|---|---|---|---|
| Br₂ | FeBr₃ or Fe | None or CCl₄, CH₂Cl₂ | 25-50 | 1-bromo-3-(dichloromethyl)benzene |
| Br₂ | AlCl₃ | CH₂Cl₂ | 0-25 | 1-bromo-3-(dichloromethyl)benzene |
| N-Bromosuccinimide (NBS) | H₂SO₄ or Silica | Acetonitrile or CH₂Cl₂ | 25 | 1-bromo-3-(dichloromethyl)benzene |
Transition Metal-Catalyzed Coupling Reactions in the Construction of Related Aromatic Frameworks
Transition metal-catalyzed reactions have become indispensable in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are crucial for assembling complex aromatic structures from simpler precursors.
While the target molecule, Benzene, 1-bromo-4-(dichloromethyl)-, already contains an aryl-halogen bond, the same catalytic systems are fundamental to creating related structures where the halogen is replaced by other functional groups, such as amines or ethers. The Buchwald-Hartwig and Ullmann reactions are cornerstone methodologies for this purpose.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgopenochem.org This reaction is prized for its wide substrate scope and functional group tolerance, largely supplanting harsher classical methods. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst. jk-sci.com The choice of phosphine (B1218219) ligand is critical for the reaction's success, with bulky, electron-rich ligands often providing the best results. jk-sci.com
The Ullmann condensation is a copper-catalyzed reaction used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds from aryl halides. wikipedia.orgwiktionary.org Historically, the Ullmann reaction required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder. wikipedia.orgthermofisher.com However, modern advancements have introduced soluble copper catalysts and ligands that allow the reaction to proceed under much milder conditions. wikipedia.orgmdpi.com The reaction is particularly useful for synthesizing aryl ethers (Ullmann ether synthesis) and is believed to proceed through the formation of a copper(I) intermediate. wikipedia.org
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
|---|---|---|
| Catalyst | Palladium | Copper |
| Bond Formed | Primarily C-N, also C-O, C-S | C-O, C-N, C-S, C-C |
| Typical Conditions | Milder temperatures, strong base (e.g., NaOtBu) | Traditionally high temperatures; modern methods are milder |
| Key Components | Pd source, phosphine ligand, base | Cu source, optional ligand, base |
| Advantages | High functional group tolerance, broad substrate scope libretexts.org | Lower catalyst cost, effective for C-O bond formation mdpi.com |
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forges a new carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. yonedalabs.comlibretexts.org This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, commercial availability of reagents, and high tolerance for various functional groups. libretexts.orgnih.gov
The catalytic cycle involves three main steps:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. libretexts.org
Transmetalation : The organic group from the boron reagent is transferred to the palladium center, a step that requires the presence of a base. yonedalabs.com
Reductive Elimination : The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst. yonedalabs.com
In the context of synthesizing derivatives of Benzene, 1-bromo-4-(dichloromethyl)-, the Suzuki-Miyaura reaction could be employed to couple an alkyl or aryl group at the bromine position. While the dichloromethyl group is generally stable under these conditions, the choice of catalyst, ligand, and base must be carefully considered to avoid potential side reactions. The reaction has been successfully used for the methylation of aryl halides using reagents like trimethylboroxine. researchgate.net The reaction's robustness allows for the coupling of substrates with a wide range of electronic and steric properties. researchgate.net
Advanced Reaction Condition Optimization for Enhanced Purity and Yields
Achieving high purity and yield in the synthesis of halogenated aromatic compounds requires meticulous optimization of several reaction parameters. For transition metal-catalyzed reactions, the interplay between the catalyst, ligand, base, solvent, and temperature is critical.
Catalyst and Ligand Selection : The choice of the palladium catalyst and its associated ligand is paramount. For instance, in Suzuki-Miyaura couplings, sterically hindered phosphine ligands can accelerate the reaction and improve yields. nih.gov For challenging substrates, specialized pre-catalysts that are more stable and efficient are often employed. researchgate.net
Base and Solvent System : The base not only facilitates the catalytic cycle (e.g., in the transmetalation step of the Suzuki coupling) but also influences reaction rates and side reactions. yonedalabs.com The solvent system must be chosen to ensure the solubility of all components and is often a mixture of an organic solvent and water. yonedalabs.com
Temperature and Reaction Time : These parameters must be controlled to ensure complete conversion of starting materials while minimizing the formation of degradation products or byproducts from competing side reactions, such as dehalogenation. researchgate.net
Systematic screening of these variables, often aided by design of experiment (DoE) methodologies, allows for the rapid identification of optimal conditions to maximize the yield and purity of the desired product.
| Parameter | Influence on Reaction | Common Options |
|---|---|---|
| Palladium Source | Initiates the catalytic cycle. | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |
| Ligand | Stabilizes the catalyst, influences reactivity and selectivity. | Phosphines (e.g., PPh₃, XPhos), NHC ligands |
| Boron Reagent | Provides the nucleophilic carbon partner. | Boronic acids (RB(OH)₂), Boronic esters (RB(OR)₂) |
| Base | Activates the boron reagent for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |
| Solvent | Affects solubility, reaction rate, and catalyst stability. | Toluene, Dioxane, THF, DMF, often with added water |
Exploration of Sustainable Synthetic Routes and Methodologies
Modern chemical synthesis places a strong emphasis on "green chemistry," which aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. taylorfrancis.com For the synthesis of halogenated aromatics, this involves moving away from traditional methods that often use hazardous reagents and chlorinated solvents. rsc.org
Key sustainable strategies include:
Use of Greener Solvents : Replacing hazardous chlorinated solvents with more environmentally benign alternatives like ethanol/water mixtures or even performing reactions in the absence of a solvent. researchgate.netrsc.org
Catalytic Methods : Employing catalytic amounts of reagents instead of stoichiometric quantities reduces waste. Organocatalysis, for example, offers a metal-free alternative for certain transformations. rsc.org
Atom Economy : Designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product. Cross-coupling reactions are often highly atom-economical. rsc.org
Safer Reagents : Traditional electrophilic bromination often uses liquid bromine, which is highly hazardous. Greener alternatives involve the in situ generation of the brominating agent from safer salts like potassium bromide, often using a clean oxidant like hydrogen peroxide. rsc.orgacs.org
These principles guide the development of new synthetic pathways that are not only efficient and selective but also safer and more sustainable, aligning with the future direction of chemical manufacturing. taylorfrancis.com
Exploration of Chemical Reactivity and Mechanistic Pathways of Benzene, 1 Bromo 4 Dichloromethyl
Reactions Involving the Aromatic Ring System
The reactivity of the benzene (B151609) ring is significantly influenced by its substituents, which dictate the feasibility and outcome of substitution reactions.
Electrophilic Aromatic Substitution Reactions: Directing Effects and Reactivity Profiling
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. savemyexams.com The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present.
In the case of Benzene, 1-bromo-4-(dichloromethyl)-, the ring is substituted with a bromo group and a dichloromethyl group.
Bromo Group (-Br): As a halogen, the bromo group exerts two opposing electronic effects: a deactivating inductive effect due to its electronegativity and a weakly activating resonance effect from its lone pairs. latech.edu The inductive effect is stronger, making the ring less reactive than benzene (deactivating). However, the resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.org
Dichloromethyl Group (-CHCl₂): This group is strongly electron-withdrawing due to the inductive effect of the two chlorine atoms. It has no significant resonance-donating capability. Consequently, the dichloromethyl group is a strong deactivating group and directs incoming electrophiles to the meta position. latech.edulibretexts.org
Both substituents on Benzene, 1-bromo-4-(dichloromethyl)- deactivate the aromatic ring, making it significantly less nucleophilic and thus less reactive towards electrophiles than benzene itself. quora.com For a substitution reaction to occur, harsh conditions are typically required. msu.edu
Regarding the directing effects, the two groups are in a para relationship. The bromo group directs incoming electrophiles to its ortho positions (carbons 2 and 6). The dichloromethyl group directs to its meta positions (also carbons 2 and 6). In this instance, the directing effects of the two groups reinforce each other. Therefore, electrophilic substitution, if it occurs, will predominantly take place at the positions ortho to the bromine atom and meta to the dichloromethyl group.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Reactivity Effect | Directing Position |
| -Br | Inductively withdrawing, Resonance donating | Deactivating | ortho, para |
| -CHCl₂ | Inductively withdrawing | Deactivating | meta |
Nucleophilic Aromatic Substitution Pathways (SNAr)
While aromatic rings are typically electron-rich and react with electrophiles, Nucleophilic Aromatic Substitution (SNAr) can occur under specific conditions. wikipedia.org This pathway requires the presence of a good leaving group and at least one strong electron-withdrawing group positioned ortho or para to it. libretexts.orgchemistrysteps.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.comlibretexts.org
In Benzene, 1-bromo-4-(dichloromethyl)-, the bromine atom can act as a leaving group. The dichloromethyl group, located para to the bromine, is a strong electron-withdrawing group. This arrangement activates the ring for nucleophilic attack at the carbon bearing the bromine atom.
The SNAr mechanism proceeds in two steps:
Addition: A strong nucleophile attacks the carbon atom attached to the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). chemistrysteps.com The negative charge is delocalized across the ring and, crucially, onto the electron-withdrawing dichloromethyl group, which provides stabilization. libretexts.org
Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and resulting in the substituted product. chemistrysteps.com
The presence of the dichloromethyl group is essential for this reaction to proceed at a reasonable rate, as it makes the aromatic ring sufficiently electron-poor to be attacked by a nucleophile. masterorganicchemistry.com
Transformations at the Dichloromethyl Group
The dichloromethyl group is a reactive functional group, serving as a site for various chemical transformations independent of the aromatic ring.
Nucleophilic Displacement Reactions of the Geminal Halogens
The carbon atom of the dichloromethyl group is benzylic, a position known for enhanced reactivity in nucleophilic substitution reactions due to the stabilization of reaction intermediates by the adjacent aromatic ring. libretexts.org As a geminal dihalide, the -CHCl₂ group can undergo sequential or double displacement of its chlorine atoms by nucleophiles. Benzylic halides are potent alkylating agents. wikipedia.org The reaction of Benzene, 1-bromo-4-(dichloromethyl)- with various nucleophiles can lead to a range of products. For example, reaction with alkoxides could yield acetals or ketals after a subsequent oxidation or hydrolysis step.
Hydrolysis and Solvolysis Reactions to Form Aldehyde or Carboxylic Acid Derivatives
The hydrolysis of benzal chloride-type compounds is a standard method for the synthesis of aromatic aldehydes. wikipedia.orgembibe.com When Benzene, 1-bromo-4-(dichloromethyl)- is treated with water, often in the presence of a base or a catalyst, the two chlorine atoms are replaced by hydroxyl groups. wikipedia.orggoogle.com The resulting geminal diol is unstable and rapidly eliminates a molecule of water to form the corresponding aldehyde.
This reaction provides a direct pathway to 4-bromobenzaldehyde. Solvolysis in the presence of an alcohol instead of water would proceed similarly, leading to the formation of an acetal.
Oxidation and Reduction Processes of the Dichloromethyl Moiety
The dichloromethyl group can be both oxidized and reduced to yield different functional groups.
Oxidation: Aromatic side chains containing at least one benzylic hydrogen are susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). latech.eduopenstax.org The dichloromethyl group in Benzene, 1-bromo-4-(dichloromethyl)- has one such benzylic hydrogen. Oxidation cleaves the C-H and C-Cl bonds, converting the side chain into a carboxylic acid group (-COOH). openstax.org This process would transform Benzene, 1-bromo-4-(dichloromethyl)- into 4-bromobenzoic acid.
Reduction: The dichloromethyl group can be reduced to a methyl group. This transformation involves the replacement of the two chlorine atoms with hydrogen atoms. This can be achieved through various reductive methods, including catalytic hydrogenation or reaction with reducing agents like lithium aluminum hydride, although specific conditions would be required to avoid reactions at the aromatic bromine. The successful reduction would yield 1-bromo-4-methylbenzene (p-bromotoluene).
Table 2: Summary of Transformations at the Dichloromethyl Group
| Reaction Type | Reagent(s) | Functional Group Transformation | Product Type |
| Hydrolysis | H₂O, Heat/Catalyst | -CHCl₂ → -CHO | Aldehyde |
| Oxidation | KMnO₄ or K₂Cr₂O₇ | -CHCl₂ → -COOH | Carboxylic Acid |
| Reduction | Catalytic Hydrogenation, etc. | -CHCl₂ → -CH₃ | Methylarene |
Reactivity of the Aryl Bromide Substituent
The carbon-bromine (C-Br) bond on the benzene ring is the primary site of reactivity for a range of organometallic transformations. The bromine atom can be readily displaced or activated through various catalytic cycles or by reaction with electropositive metals. The presence of the dichloromethyl (-CHCl₂) group at the para position influences the electronic properties of the aromatic ring. As a weakly electron-withdrawing group, it is expected to have a modest effect on the reaction rates of the aryl bromide compared to unsubstituted bromobenzene.
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of new carbon-carbon bonds. Current time information in New York, NY, US. These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The primary steps of this cycle are:
Oxidative Addition : The aryl halide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-X). This is often the rate-determining step. Current time information in New York, NY, US.
Transmetalation (for Suzuki-Miyaura and Sonogashira): A second organic group is transferred to the palladium center from an organometallic reagent (e.g., organoboron, organocopper).
Migratory Insertion (for Heck): An alkene inserts into the Aryl-Pd bond.
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. Current time information in New York, NY, US.
Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide. For Benzene, 1-bromo-4-(dichloromethyl)-, the reaction would involve its coupling with an organoboron reagent in the presence of a palladium catalyst and a base. The base is crucial for the activation of the organoboron species to facilitate the transmetalation step. The dichloromethyl group is generally stable under these conditions and would be retained in the final product.
Table 3.3.1.1: Hypothetical Suzuki-Miyaura Reaction Conditions and Products
Note: The following table is illustrative and based on general conditions for Suzuki-Miyaura reactions. Specific experimental data for Benzene, 1-bromo-4-(dichloromethyl)- is not available in the surveyed literature.
| Coupling Partner (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 4-(dichloromethyl)-1,1'-biphenyl |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Dioxane | 100 | 4'-(dichloromethyl)-[1,1'-biphenyl]-4-ol, methyl ether |
| Vinylboronic acid | Pd(OAc)₂ / SPhos (1%) | K₃PO₄ | THF/H₂O | 65 | 1-(dichloromethyl)-4-vinylbenzene |
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene. Benzene, 1-bromo-4-(dichloromethyl)- would be expected to react with various alkenes, such as styrenes or acrylates, in the presence of a palladium catalyst and a base (e.g., triethylamine). The reaction typically results in the formation of a substituted alkene, with the aryl group adding to the less substituted carbon of the double bond.
Table 3.3.1.2: Hypothetical Heck Reaction Conditions and Products
Note: The following table is illustrative and based on general conditions for Heck reactions. Specific experimental data for Benzene, 1-bromo-4-(dichloromethyl)- is not available in the surveyed literature.
| Alkene | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Expected Product |
| Styrene | Pd(OAc)₂ (2%) | Et₃N | DMF | 110 | 1-(dichloromethyl)-4-styrylbenzene |
| n-Butyl acrylate | Pd(PPh₃)₄ (3%) | K₂CO₃ | Acetonitrile | 80 | Butyl 3-(4-(dichloromethyl)phenyl)acrylate |
| 1-Octene | PdCl₂(PPh₃)₂ (2%) | NaOAc | DMA | 120 | 1-(dichloromethyl)-4-(oct-1-en-1-yl)benzene |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. This reaction is unique among the common cross-coupling reactions as it typically requires both a palladium catalyst and a copper(I) co-catalyst, along with an amine base. Benzene, 1-bromo-4-(dichloromethyl)- would react with terminal alkynes to yield substituted arylalkynes. The dichloromethyl group should remain intact under the mild, basic conditions often employed.
Table 3.3.1.3: Hypothetical Sonogashira Coupling Conditions and Products
Note: The following table is illustrative and based on general conditions for Sonogashira couplings. Specific experimental data for Benzene, 1-bromo-4-(dichloromethyl)- is not available in the surveyed literature.
| Alkyne | Pd Catalyst (mol%) | Cu Co-Catalyst | Base | Solvent | Expected Product |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2%) | CuI (3%) | Et₃N | THF | 1-(dichloromethyl)-4-(phenylethynyl)benzene |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2%) | CuI (4%) | Diisopropylamine | Toluene | ((4-(dichloromethyl)phenyl)ethynyl)trimethylsilane |
| 1-Heptyne | Pd(OAc)₂/XPhos (1%) | CuI (2%) | Cs₂CO₃ | Dioxane | 1-(hept-1-yn-1-yl)-4-(dichloromethyl)benzene |
Halogen-metal exchange is a fundamental method for converting organic halides into highly nucleophilic organometallic reagents.
Grignard Reagent Formation
The reaction of Benzene, 1-bromo-4-(dichloromethyl)- with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to produce the corresponding Grignard reagent, (4-(dichloromethyl)phenyl)magnesium bromide. This reaction involves the insertion of magnesium into the C-Br bond. A potential complication could be the reactivity of the dichloromethyl group. While generally stable, strong bases can sometimes promote side reactions. However, the formation of Grignard reagents from aryl bromides is a robust and widely used transformation. The resulting Grignard reagent would be a powerful nucleophile, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, and carbon dioxide.
Organolithium Reagent Formation
Alternatively, the aryl bromide can undergo a lithium-halogen exchange reaction, typically by treatment with an alkyllithium reagent such as n-butyllithium or tert-butyllithium, usually at low temperatures. This exchange is generally very fast and efficient for aryl bromides. The reaction would yield (4-(dichloromethyl)phenyl)lithium and the corresponding alkyl bromide. The resulting organolithium species is a highly reactive nucleophile and a strong base. Care must be taken as the dichloromethyl proton is acidic and could potentially be deprotonated by the highly basic organolithium reagent, leading to side products. The choice of alkyllithium reagent and reaction temperature is critical to control the selectivity of the halogen-lithium exchange over potential deprotonation.
Intramolecular Cyclization and Rearrangement Reactions
The literature surveyed does not provide specific examples of intramolecular cyclization or rearrangement reactions starting directly from Benzene, 1-bromo-4-(dichloromethyl)-. However, the functional groups present allow for theoretical considerations of such transformations.
For an intramolecular cyclization to occur, the molecule would first need to be derivatized to contain a tethered nucleophile or electrophile. For example, if the aryl bromide is converted to an organometallic species (via halogen-metal exchange), and the dichloromethyl group is converted to a group containing an electrophilic site, an intramolecular reaction could be envisioned. One such possibility is the Parham cyclization, where an aryllithium species attacks an intramolecular electrophile.
Rearrangement reactions involving the dichloromethyl group or the bromo-substituted ring are not commonly reported for this specific structure under typical conditions. The benzene ring is highly stable, and rearrangements would require harsh conditions or specific catalytic activation, which have not been documented for this compound.
Kinetic and Thermodynamic Studies of Key Reaction Pathways
There is a lack of specific kinetic and thermodynamic data in the published literature for the reactions of Benzene, 1-bromo-4-(dichloromethyl)-.
In general, for palladium-catalyzed cross-coupling reactions , the rate-determining step is often the oxidative addition of the aryl bromide to the palladium(0) complex. Current time information in New York, NY, US. The reaction rate follows the trend of C-I > C-Br > C-Cl, consistent with bond dissociation energies. The electronic nature of the substituent at the para-position can influence this rate. Weakly electron-withdrawing groups, like the dichloromethyl group, are expected to slightly accelerate the oxidative addition step compared to unsubstituted bromobenzene, but less so than strongly withdrawing groups like a nitro group.
For halogen-metal exchange reactions , the formation of Grignard reagents is a heterogeneous reaction on the magnesium surface, and its kinetics can be complex, often involving an induction period. Lithium-halogen exchange, in contrast, is a solution-phase reaction that is typically very fast, even at low temperatures, and is kinetically controlled. The relative rates generally follow the trend I > Br > Cl for the halogen being exchanged.
Thermodynamically, the formation of C-C bonds in cross-coupling reactions is highly favorable, driving the reactions to completion. Similarly, the formation of highly polar organomagnesium and organolithium bonds from the less polar C-Br bond is a thermodynamically downhill process.
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Benzene (B151609), 1-bromo-4-(dichloromethyl)-, with the chemical formula C7H5BrCl2, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized for a complete structural assignment.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)
While one-dimensional NMR provides initial structural information, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and determining the connectivity of atoms within the molecule.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling interactions. For Benzene, 1-bromo-4-(dichloromethyl)-, the aromatic protons, appearing as two distinct doublets due to the para-substitution pattern, would show a cross-peak in the COSY spectrum, confirming their adjacent relationship on the benzene ring.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. The proton of the dichloromethyl group (-CHCl₂) would show a correlation to its attached carbon. Similarly, the aromatic protons would each correlate to their respective carbon atoms in the benzene ring.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting different parts of the molecule. For instance, the proton of the -CHCl₂ group would be expected to show correlations to the quaternary carbon of the benzene ring to which it is attached, as well as to the adjacent aromatic carbons. The aromatic protons would show correlations to neighboring and more distant carbons within the ring and potentially to the carbon of the dichloromethyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. In a molecule like Benzene, 1-bromo-4-(dichloromethyl)-, NOESY could show through-space interactions between the proton of the dichloromethyl group and the adjacent aromatic protons, further confirming the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Data and 2D NMR Correlations for Benzene, 1-bromo-4-(dichloromethyl)-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| H-2, H-6 | ~7.5 (d) | ~132 | C-4, C-1, C(dichloromethyl) | H-3, H-5, H(dichloromethyl) |
| H-3, H-5 | ~7.6 (d) | ~130 | C-1, C-4, C-2, C-6 | H-2, H-6 |
| H(dichloromethyl) | ~6.5 (s) | ~70 | C-4, C-3, C-5 | H-3, H-5 |
| C-1 | - | ~123 | H-2, H-6, H-3, H-5 | - |
| C-2, C-6 | - | ~132 | H-2, H-6, H-3, H-5 | - |
| C-3, C-5 | - | ~130 | H-3, H-5, H-2, H-6 | - |
| C-4 | - | ~140 | H-3, H-5, H(dichloromethyl) | - |
| C(dichloromethyl) | - | ~70 | H(dichloromethyl) | - |
Note: Predicted values are based on theoretical calculations and data from analogous compounds. Actual experimental values may vary.
Solid-State NMR Investigations for Polymorphism and Crystal Structure Analysis
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in their solid form. For Benzene, 1-bromo-4-(dichloromethyl)-, ssNMR can provide valuable insights into its crystalline structure and the existence of different polymorphic forms. Polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly impact its physical properties.
By analyzing the chemical shifts and line shapes in ¹³C and ¹H ssNMR spectra, researchers can identify the number of crystallographically inequivalent molecules in the unit cell. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. Furthermore, ssNMR can be used to probe intermolecular interactions and packing arrangements within the crystal lattice, complementing data obtained from X-ray diffraction.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a crucial analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For Benzene, 1-bromo-4-(dichloromethyl)- (C₇H₅BrCl₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.
Table 2: Isotopic Masses for HRMS Calculation of C₇H₅BrCl₂
| Element | Isotope | Exact Mass (Da) |
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Bromine | ⁷⁹Br | 78.918337 |
| Chlorine | ³⁵Cl | 34.968853 |
The calculated monoisotopic mass for [C₇H₅⁷⁹Br³⁵Cl₂]⁺ would be compared to the experimentally determined value from HRMS. A close match (typically within a few parts per million) provides strong evidence for the proposed molecular formula. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would also result in a characteristic isotopic pattern in the mass spectrum, further confirming the presence of these halogens.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for analyzing complex mixtures and assessing the purity of a compound.
In a GC-MS analysis of a sample containing Benzene, 1-bromo-4-(dichloromethyl)-, the compound would first be separated from other components in the mixture based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for its identification by comparison to a library of known spectra or by interpretation of its fragmentation pattern. The integrated area of the chromatographic peak is proportional to the amount of the compound present, enabling quantitative analysis and purity determination.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing valuable structural information.
For Benzene, 1-bromo-4-(dichloromethyl)-, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the benzene ring, the C-H bonds, the C-Br bond, the C-Cl bonds, and the dichloromethyl group.
Table 3: Predicted Key Vibrational Modes for Benzene, 1-bromo-4-(dichloromethyl)-
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| C-H stretching (aromatic) | 3100 - 3000 | Stretching of the C-H bonds on the benzene ring. |
| C-H stretching (aliphatic) | 3000 - 2850 | Stretching of the C-H bond in the dichloromethyl group. |
| C=C stretching (aromatic) | 1600 - 1450 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |
| C-H bending (aromatic) | 1300 - 1000 | In-plane bending of the aromatic C-H bonds. |
| C-H out-of-plane bending (aromatic) | 900 - 675 | Out-of-plane bending of the aromatic C-H bonds, characteristic of the substitution pattern. |
| C-Cl stretching | 800 - 600 | Stretching of the carbon-chlorine bonds in the dichloromethyl group. |
| C-Br stretching | 600 - 500 | Stretching of the carbon-bromine bond. |
Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as halogen bonds (e.g., Br···Cl, Br···Br), hydrogen bonds (C-H···Cl), and π-stacking, which govern the supramolecular architecture.
For Benzene, 1-bromo-4-(dichloromethyl)- , this analysis would be expected to precisely define the geometry of the dichloromethyl group and its orientation relative to the brominated benzene ring. Key parameters of interest would include the C-Br and C-Cl bond lengths and the C-C-C bond angles of the benzene ring, which could indicate electronic effects of the substituents.
Hypothetical Crystallographic Data Table:
| Parameter | Value |
| Chemical Formula | C₇H₅BrCl₂ |
| Formula Weight | Data not available |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | a, b, c = Data not available |
| α, β, γ = Data not available | |
| Volume | Data not available |
| Z (Molecules per unit cell) | Data not available |
| Density (calculated) | Data not available |
| R-factor | Data not available |
Analysis of the crystal packing would likely focus on intermolecular contacts involving the bromine and chlorine atoms. Halogen bonding, a highly directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, would be of particular interest. The dichloromethyl group and the bromine atom provide multiple sites for such interactions, which would be critical in understanding the solid-state assembly of the molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically HOMO) to higher energy orbitals (typically LUMO). The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure, particularly the extent of conjugation.
For an aromatic compound like Benzene, 1-bromo-4-(dichloromethyl)- , the UV-Vis spectrum would be expected to show absorptions characteristic of the substituted benzene ring. These typically include the E₂-band (around 200-230 nm) and the B-band (around 250-280 nm), which arise from π → π* transitions. The positions and intensities of these bands would be influenced by the electronic effects of the bromo and dichloromethyl substituents. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted benzene.
Hypothetical UV-Vis Absorption Data Table:
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Assignment |
| Data not available | Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available | Data not available |
Without experimental data, a detailed discussion of the electronic transitions specific to Benzene, 1-bromo-4-(dichloromethyl)- remains speculative.
Computational Chemistry and Theoretical Investigations of Benzene, 1 Bromo 4 Dichloromethyl
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior.
For Benzene (B151609), 1-bromo-4-(dichloromethyl)-, MD simulations can elucidate its conformational landscape. The primary conformational flexibility in this molecule arises from the rotation of the dichloromethyl group around the C-C bond connecting it to the benzene ring. MD can map the potential energy surface of this rotation, identifying the most stable conformations and the energy barriers between them.
Furthermore, MD is essential for studying intermolecular interactions in the condensed phase (liquid or solid). These simulations can reveal how molecules of Benzene, 1-bromo-4-(dichloromethyl)- pack together and what forces govern their interactions. Key interactions would include:
Van der Waals forces: Dominant nonspecific interactions.
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
Halogen bonding: Noncovalent interactions involving the bromine and chlorine atoms. Studies on similar bromo-substituted benzenes have highlighted the crucial role of Br···Br and C-H···Br contacts in determining crystal packing. researchgate.net
Understanding these interactions is key to predicting macroscopic properties like boiling point, melting point, and solubility.
Reaction Mechanism Elucidation through Transition State Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the reaction's activation energy and rate.
For Benzene, 1-bromo-4-(dichloromethyl)-, a relevant reaction to study would be nucleophilic substitution at the benzylic carbon. The dichloromethyl group is an active site for such reactions. Using methods like DFT, a reaction pathway can be modeled. For example, in a reaction with a hydroxide (B78521) ion (OH⁻), the calculations would locate the transition state structure as the nucleophile attacks the carbon and a chloride ion leaves. The calculated energy of this transition state relative to the reactants gives the activation energy barrier. Comparing the barriers for substitution of the first versus the second chlorine atom would provide insights into the reaction kinetics. Such computational studies have been successfully applied to understand the reaction pathways of benzene derivatives with various reactants. usu.edu
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. The fundamental principle is that the structure of a molecule, encoded by calculated molecular descriptors, determines its properties.
For Benzene, 1-bromo-4-(dichloromethyl)-, a QSPR model could be developed to predict properties that are difficult or costly to measure experimentally. The process involves:
Calculating Molecular Descriptors: A wide range of descriptors can be computed, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors.
Developing a Correlation: Statistical methods, such as multiple linear regression, are used to build a mathematical model linking a set of descriptors to a known property for a training set of molecules.
Predicting Properties: Once a robust model is established, it can be used to predict the property for new molecules like the title compound.
Properties that could be modeled include boiling point, vapor pressure, and octanol-water partition coefficient (logP), a measure of hydrophobicity. For the similar compound 1-bromo-4-(chloromethyl)benzene, calculated properties like logP (3.188) and McGowan's characteristic volume (115.470 ml/mol) are available and serve as examples of descriptors and properties used in QSPR. chemeo.com
Prediction of Spectroscopic Parameters via Computational Approaches
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.net
Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the vibrational modes that are active in Infrared (IR) and Raman spectroscopy. By comparing the calculated spectrum with an experimental one, such as the gas-phase IR spectrum available from NIST for the related 1-bromo-4-(chloromethyl)benzene, each peak can be assigned to a specific molecular motion (e.g., C-H stretch, C-Br stretch, ring deformation). nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. These predictions are highly useful for assigning peaks in experimental NMR spectra, especially for complex molecules where signals may overlap. The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects.
Below is an illustrative table of predicted vibrational frequencies and their assignments.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy Type | Description of Motion |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | IR, Raman | Click to expand |
| Stretching vibration of the carbon-hydrogen bonds on the benzene ring. | |||
| Aliphatic C-H Stretch | 2980-2900 | IR, Raman | Click to expand |
| Stretching vibration of the carbon-hydrogen bond in the dichloromethyl group. | |||
| Aromatic C=C Stretch | 1600-1450 | IR, Raman | Click to expand |
| In-plane stretching vibrations of the carbon-carbon bonds within the aromatic ring. | |||
| C-Cl Stretch | 800-650 | IR, Raman | Click to expand |
| Stretching vibration of the carbon-chlorine bonds in the dichloromethyl group. | |||
| C-Br Stretch | 600-500 | IR, Raman | Click to expand |
| Stretching vibration of the carbon-bromine bond attached to the aromatic ring. |
Applications in Advanced Materials Science and Industrial Organic Synthesis
Role as a Versatile Synthetic Intermediate for Complex Organic Molecules
Benzene (B151609), 1-bromo-4-(dichloromethyl)- serves as a key intermediate in the synthesis of a wide array of complex organic molecules. The bromo group is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. nobelprize.org Simultaneously, the dichloromethyl group can undergo hydrolysis to form an aldehyde, or participate in other nucleophilic substitution reactions, further expanding its synthetic utility. researchgate.net
While direct polymerization of Benzene, 1-bromo-4-(dichloromethyl)- is not extensively documented, its structural motifs are found in precursors for functional polymers. For instance, related di-halogenated benzene derivatives are employed in the synthesis of functional poly(trimethylene p-phenylene) through polymerization reactions. researchgate.net The presence of the reactive bromo and dichloromethyl groups allows for its potential incorporation into polymer backbones or as a pendant group, which could then be further modified to introduce specific functionalities. The development of advanced polymerization methodologies, including those for creating sulfur-containing polymers or utilizing high-throughput systems, opens avenues for the use of such versatile monomers. researchgate.net
Halogenated benzenes are crucial starting materials in the production of specialty chemicals and agrochemicals. google.comgoogle.comgoogle.com For example, related compounds like 1-bromo-3,4-dichlorobenzene and 1-bromo-3,5-dichlorobenzene (B43179) are valuable intermediates for pesticides, dyes, and pharmaceuticals. google.comgoogle.comgoogle.com A structurally similar compound, 1-bromo-4-((chloromethyl)sulfonyl)benzene, is itself used as an agrochemical, highlighting the relevance of this class of molecules in the agricultural sector. biosynth.com The synthetic versatility of Benzene, 1-bromo-4-(dichloromethyl)- makes it a potential precursor for a new generation of specialty chemicals and agrochemicals, where precise molecular architectures are required.
The synthesis of novel organic materials with tailored electronic and optical properties is a rapidly advancing field. researchgate.net The incorporation of halogenated aromatic compounds can influence these properties through effects on molecular packing, electronic structure, and intermolecular interactions. While specific research on materials derived from Benzene, 1-bromo-4-(dichloromethyl)- is limited, the broader class of functional polymers and organic molecules is being explored for applications in luminescence and as fluorescent probes. researchgate.net The development of polymers with high refractive indices and specific emission characteristics often relies on the use of carefully designed aromatic building blocks. researchgate.net
Contribution to the Design and Synthesis of Ligands for Catalysis
The design of ligands is central to the development of highly efficient and selective metal catalysts. wiley.com Bromo-substituted aromatic compounds are frequently used as starting materials for the synthesis of more complex ligand structures through cross-coupling reactions. youtube.comlibretexts.org These reactions allow for the introduction of phosphine (B1218219), amine, or other coordinating groups to the aromatic ring. The resulting ligands can then be used to modulate the electronic and steric properties of a metal center, thereby fine-tuning its catalytic activity for a specific transformation.
Utilization in Non-Polymeric Industrial Processes and Chemical Manufacturing
In industrial organic synthesis, versatile building blocks that can be transformed into a variety of products are highly valuable. The dual reactivity of Benzene, 1-bromo-4-(dichloromethyl)- makes it a candidate for use in multi-step syntheses of fine chemicals and pharmaceutical intermediates. The bromo group can be converted to an aryl-metal species for subsequent reactions, while the dichloromethyl group offers a handle for further functionalization. The efficient synthesis of related brominated dichlorobenzenes on an industrial scale for use as intermediates underscores the commercial potential of such compounds. google.comgoogle.comgoogle.com
Exploration as a Scaffold for Organic Electronic Devices (e.g., OLEDs, OFETs)
Organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), are constructed from a variety of organic semiconductor materials. lbl.govfrontiersin.org The performance of these devices is intimately linked to the molecular structure of the organic components. The design and synthesis of new organic molecules and polymers with specific electronic properties are therefore crucial for advancing this technology. researchgate.net While there is no direct evidence of Benzene, 1-bromo-4-(dichloromethyl)- being used as a scaffold for organic electronic devices, its potential as a building block for larger, more complex organic semiconductors can be inferred from the widespread use of functionalized aromatic compounds in this field. researchgate.netlbl.govfrontiersin.org
Environmental Behavior and Sustainable Chemistry Aspects of Benzene, 1 Bromo 4 Dichloromethyl
Environmental Fate and Abiotic Transformation Pathways
Abiotic transformation processes, including photolysis and hydrolysis, are significant in determining the environmental persistence of "Benzene, 1-bromo-4-(dichloromethyl)-". These processes can lead to the degradation of the parent compound into various transformation products.
Photolytic degradation is a key abiotic process for many aromatic compounds. For brominated aromatic compounds, photodegradation often involves the cleavage of the carbon-bromine bond. Studies on new brominated flame retardants (NBFRs), such as hexabromobenzene and pentabromotoluene, have shown that the primary photodegradation process is a nucleophilic reaction involving the bromine atom on the benzene (B151609) ring. nih.govmdpi.comresearchgate.net The degradation rates are highly dependent on the wavelength of irradiation, with shorter wavelengths (180–400 nm) leading to significantly faster degradation compared to longer wavelengths (400–700 nm). nih.govmdpi.comresearchgate.net
The photolysis of "Benzene, 1-bromo-4-(dichloromethyl)-" is expected to proceed via similar mechanisms. The presence of the dichloromethyl group may also influence the photolytic process, potentially leading to the formation of various photo-products through reactions involving the chlorine atoms. The degradation kinetics are likely to follow a first-order model, and the rate can be influenced by environmental factors such as the presence of organic solvents, which can affect the electron transfer between the solvent and the compound. nih.govmdpi.comresearchgate.net
Table 1: Predicted Photolytic Degradation Behavior of Benzene, 1-bromo-4-(dichloromethyl)- based on Analogous Compounds
| Parameter | Predicted Behavior for Benzene, 1-bromo-4-(dichloromethyl)- | Basis for Prediction |
|---|---|---|
| Primary Mechanism | Cleavage of the C-Br bond via nucleophilic reaction | Studies on brominated flame retardants nih.govmdpi.comresearchgate.net |
| Wavelength Dependence | Higher degradation rates at shorter UV wavelengths | Experimental data for NBFRs nih.govmdpi.comresearchgate.net |
| Kinetics | Likely first-order kinetics | Common for photodegradation of organic pollutants |
| Influencing Factors | Solvent effects, presence of photosensitizers | General principles of photochemistry |
The dichloromethyl group in "Benzene, 1-bromo-4-(dichloromethyl)-" is structurally analogous to a benzylic halide. Benzylic halides are known to undergo hydrolysis, and the rate of this reaction is influenced by the stability of the resulting carbocation. rsc.orglibretexts.org The hydrolysis can proceed through both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms. libretexts.org In aqueous environments, water acts as a nucleophile, leading to the substitution of the chlorine atoms with hydroxyl groups.
The hydrolysis of the dichloromethyl group would likely proceed in a stepwise manner, first forming a chloromethyl alcohol intermediate, which could then be further hydrolyzed to a dihydroxymethyl group. This geminal diol would be unstable and likely lose water to form the corresponding aldehyde, 4-bromobenzaldehyde. This aldehyde could then be oxidized to 4-bromobenzoic acid. The rate of hydrolysis is expected to be pH-dependent. nih.gov
Table 2: Predicted Hydrolysis Pathway of the Dichloromethyl Group in Benzene, 1-bromo-4-(dichloromethyl)-
| Step | Reactant | Product | Reaction Type |
|---|---|---|---|
| 1 | Benzene, 1-bromo-4-(dichloromethyl)- | 1-bromo-4-(chlorohydroxymethyl)benzene | SN1/SN2 Hydrolysis |
| 2 | 1-bromo-4-(chlorohydroxymethyl)benzene | 1-bromo-4-(dihydroxymethyl)benzene | SN1/SN2 Hydrolysis |
| 3 | 1-bromo-4-(dihydroxymethyl)benzene | 4-Bromobenzaldehyde | Dehydration |
| 4 | 4-Bromobenzaldehyde | 4-Bromobenzoic acid | Oxidation |
Biodegradation Studies in Environmental Compartments
Microbial degradation is a critical process in the removal of organic pollutants from the environment. The biodegradability of "Benzene, 1-bromo-4-(dichloromethyl)-" will depend on the ability of microorganisms to metabolize both the brominated aromatic ring and the dichloromethyl side chain.
Aerobic Degradation: Under aerobic conditions, the degradation of aromatic compounds is often initiated by oxygenase enzymes. nih.gov For "Benzene, 1-bromo-4-(dichloromethyl)-", aerobic bacteria could potentially attack the aromatic ring, leading to the formation of brominated catechols, which can then undergo ring cleavage. nih.gov The dichloromethyl group can also be a target for microbial degradation. Studies on dichloromethane have shown that some aerobic methylotrophic bacteria can utilize it as a carbon and energy source through a glutathione-dependent substitution reaction, ultimately converting it to formaldehyde. ethz.chbohrium.comnih.gov A similar pathway could be involved in the degradation of the dichloromethyl group of the target compound.
Anaerobic Degradation: Under anaerobic conditions, the degradation of halogenated aromatic compounds often proceeds via reductive dehalogenation, where the halogen atom is removed and replaced by a hydrogen atom. nih.gov Therefore, "Benzene, 1-bromo-4-(dichloromethyl)-" could be sequentially dehalogenated, first to 4-(dichloromethyl)benzene and then to toluene (B28343), which is more readily biodegradable under anaerobic conditions. The dichloromethyl group can also be subject to anaerobic degradation, although this process is generally slower than aerobic degradation.
Based on the predicted degradation pathways, a number of environmentally relevant metabolites could be formed from "Benzene, 1-bromo-4-(dichloromethyl)-".
Under aerobic conditions, initial oxidation of the aromatic ring could lead to the formation of brominated catechols. Hydrolysis and subsequent oxidation of the dichloromethyl group would produce 4-bromobenzaldehyde and 4-bromobenzoic acid. Further degradation could lead to the complete mineralization to carbon dioxide and water.
Under anaerobic conditions, reductive dehalogenation would produce 4-(dichloromethyl)benzene and subsequently toluene. Further degradation of toluene under anaerobic conditions is well-studied and proceeds through various pathways depending on the electron acceptor available.
Table 3: Potential Metabolites of Benzene, 1-bromo-4-(dichloromethyl)-
| Degradation Condition | Initial Transformation | Potential Metabolites |
|---|---|---|
| Aerobic | Ring hydroxylation | Brominated catechols |
| Side-chain oxidation | 4-Bromobenzaldehyde, 4-Bromobenzoic acid | |
| Anaerobic | Reductive dehalogenation | 4-(Dichloromethyl)benzene, Toluene |
Mobility and Distribution Tendencies in Soil and Aquatic Environments (Excluding specific hazard assessments)
The mobility and distribution of "Benzene, 1-bromo-4-(dichloromethyl)-" in the environment are primarily governed by its partitioning behavior between soil/sediment and water. This is often estimated using the soil organic carbon-water partition coefficient (Koc). epa.govecetoc.org Compounds with high Koc values tend to adsorb strongly to soil and sediment organic matter and are less mobile.
Given its structure, which includes a hydrophobic brominated benzene ring, "Benzene, 1-bromo-4-(dichloromethyl)-" is expected to have a moderate to high Koc value, suggesting it will have a tendency to partition to soil and sediment. acs.org Its mobility in soil will be influenced by the organic carbon content of the soil; higher organic carbon content will lead to greater sorption and lower mobility. nih.gov In aquatic environments, it is likely to be found associated with suspended solids and bottom sediments. Volatilization from water surfaces could also be a relevant transport pathway, although this would depend on its Henry's Law constant.
Table 4: Predicted Mobility and Distribution of Benzene, 1-bromo-4-(dichloromethyl)-
| Environmental Compartment | Predicted Behavior | Rationale |
|---|---|---|
| Soil | Moderate to low mobility | Expected moderate to high Koc due to hydrophobic structure |
| Aquatic Systems | Partitioning to sediment and suspended solids | Hydrophobicity leading to sorption |
| Atmosphere | Potential for volatilization | Dependent on vapor pressure and Henry's Law constant |
Principles of Green Chemistry Applied to the Synthesis and Handling
Use of Benign Solvents and Renewable Resources
The choice of solvent is a major consideration in green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. Traditional solvents for similar reactions might include volatile organic compounds (VOCs) like dichloromethane or chloroform, which have associated health and environmental hazards.
Green chemistry encourages the use of benign solvents, which are safer, less toxic, and have a lower environmental footprint. For the synthesis of Benzene, 1-bromo-4-(dichloromethyl)-, potential benign solvent alternatives could include:
Water: If the reaction chemistry allows, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising alternative that is non-toxic, non-flammable, and can be easily removed and recycled.
Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF) or Cyrene, offer a more sustainable option compared to petroleum-derived solvents. rsc.org
Table 2: Comparison of Traditional and Potential Green Solvents
| Solvent | Classification | Key Considerations |
| Dichloromethane | Halogenated VOC | Carcinogenicity, environmental persistence |
| Chloroform | Halogenated VOC | Toxicity, environmental persistence |
| Water | Benign | Low toxicity, non-flammable, abundant |
| Supercritical CO₂ | Benign | Non-toxic, easily recyclable |
| 2-Methyltetrahydrofuran | Bio-based | Renewable source, lower toxicity than THF |
The use of renewable resources as starting materials is another cornerstone of green chemistry. openpr.comacs.org While the direct synthesis of Benzene, 1-bromo-4-(dichloromethyl)- from renewable feedstocks is not currently established, the broader field of converting biomass into aromatic compounds is an active area of research. acs.orgresearchgate.netchemistryviews.org Lignin, a complex polymer found in plant cell walls, is a particularly promising renewable source of aromatic building blocks. Future advancements in biorefinery technologies could potentially lead to the production of brominated and chlorinated benzene derivatives from such sustainable sources.
Emerging Research Frontiers and Future Prospects for Benzene, 1 Bromo 4 Dichloromethyl
Integration with Flow Chemistry and Continuous Manufacturing Techniques
The transition from batch to continuous flow manufacturing represents a paradigm shift in chemical production, offering enhanced safety, efficiency, and scalability. Aryl halides are frequently used as substrates in continuous flow systems, demonstrating significant process intensification. nih.govmdpi.com For instance, the amination of aryl halides, a traditionally challenging reaction often requiring high temperatures and pressures, has been successfully performed in continuous flow reactors. mdpi.com This technology allows for the safe handling of volatile reagents under such conditions, leading to substantial increases in space-time-yield. mdpi.com
Similarly, nickel-catalyzed decarboxylative cross-coupling reactions involving (hetero)aryl halides have been adapted to continuous flow systems using a packed zinc bed column. cam.ac.ukresearchgate.net This approach enables the practical and robust production of sp3-rich molecules, which are of high value in drug discovery. cam.ac.uk The principles demonstrated in these studies are directly applicable to Benzene (B151609), 1-bromo-4-(dichloromethyl)-. Its aryl bromide moiety can serve as a handle for continuous flow cross-coupling reactions, while the dichloromethyl group could be a substrate for subsequent in-line transformations. The ability to perform reactions at elevated temperatures and pressures safely within a flow reactor could unlock new reaction pathways for this compound that are inaccessible under standard batch conditions. nih.gov
Table 1: Comparison of Batch vs. Continuous Flow Processing for Aryl Halide Amination
| Parameter | Conventional Batch Processing | Continuous Flow Processing | Potential Advantage for Benzene, 1-bromo-4-(dichloromethyl)- |
|---|---|---|---|
| Temperature/Pressure | Limited by safety of sealed reactors (e.g., 150-175°C, 25 bar) mdpi.com | Higher temperatures and pressures achievable with greater safety mdpi.com | Enables a wider range of reaction conditions, potentially increasing reaction rates and yields. |
| Scalability | Challenging due to heat/mass transfer limitations and safety concerns mdpi.com | Readily scalable by extending operation time or using larger reactors cam.ac.uk | Facilitates seamless transition from laboratory-scale synthesis to industrial production. |
| Process Intensity (Space-Time-Yield) | Lower | Significantly higher (e.g., 31 to 972-fold increase reported for aryl halides) mdpi.com | More efficient production, reducing plant footprint and operational costs. |
| Safety | Higher risks associated with large volumes of hazardous materials and potential for thermal runaway mdpi.com | Inherently safer due to small reaction volumes and superior heat dissipation nih.gov | Reduced risk when performing energetic reactions or using hazardous reagents. |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The dual functionality of Benzene, 1-bromo-4-(dichloromethyl)- presents a significant challenge and opportunity for catalysis. The development of novel catalytic systems is crucial for selectively activating either the C-Br bond or the C-Cl bonds of the dichloromethyl group. The aryl bromide can participate in a wide array of well-established palladium-, nickel-, or copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. acs.orgacs.org Recent research has also explored less common metals, demonstrating, for example, that cobalt complexes can effectively catalyze the cross-coupling of functionalized alkylzinc reagents with aryl halides. nih.gov
The dichloromethyl group, which can be hydrolyzed to an aldehyde, offers a different set of synthetic possibilities. Catalytic advancements are sought to enable direct, selective transformations of this group without affecting the aryl bromide. This could include catalytic C-H activation, dehalogenation, or cross-coupling reactions. The ultimate goal is to develop orthogonal catalytic systems that can address one functional group with high selectivity while leaving the other untouched, allowing for programmed, sequential modifications of the molecule. For instance, a catalyst could first mediate a Suzuki coupling at the bromide position, followed by a second, different catalyst promoting a reaction at the dichloromethyl site.
Application in Supramolecular Chemistry and Self-Assembled Systems
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, to construct complex, ordered architectures from molecular components. fnasjournals.com Halogenated aromatic compounds are particularly valuable in this field due to their ability to act as halogen bond donors. The bromine and chlorine atoms in Benzene, 1-bromo-4-(dichloromethyl)- can potentially participate in halogen bonding, interacting with electron-rich atoms (like oxygen or nitrogen) on adjacent molecules. fnasjournals.com
This property could allow the compound to be used as a "tecton" or building block in the design of self-assembled systems, such as liquid crystals, gels, or crystalline co-polymers. researchgate.net By carefully selecting partner molecules with complementary functionalities (e.g., halogen bond acceptors or groups capable of hydrogen bonding), it may be possible to direct the assembly of Benzene, 1-bromo-4-(dichloromethyl)- into predictable and functional supramolecular structures. The bifunctional nature of the molecule could also lead to the formation of complex polymer networks where one functional group is used for polymerization and the other for directing the self-assembly through non-covalent interactions.
Utilization in Combinatorial Chemistry and High-Throughput Synthesis
Combinatorial chemistry aims to rapidly generate large libraries of related compounds for screening in drug discovery and materials science. youtube.comyoutube.com The structure of Benzene, 1-bromo-4-(dichloromethyl)- makes it an excellent scaffold for combinatorial library synthesis. The two distinct reactive sites allow for a divergent synthetic strategy. A common core could be modified at the aryl bromide position with a diverse set of building blocks (e.g., boronic acids in a Suzuki coupling), and then each of these products could be further diversified by reacting the dichloromethyl group with another set of reagents.
High-throughput screening (HTS) techniques are essential for optimizing reactions in a combinatorial setting. acs.orgnih.gov For reactions involving the aryl bromide of Benzene, 1-bromo-4-(dichloromethyl)-, colorimetric or fluorescence-based assays have been developed to rapidly screen coupling reaction conditions. acs.orgacs.org For example, a chemosensor for halide ions can be used to quantify the conversion of aryl halides in Suzuki coupling reactions by detecting the release of bromide ions. acs.orgnih.gov Similarly, high-throughput desorption electrospray ionization mass spectrometry (DESI-MS) has been used to evaluate thousands of unique nucleophilic aromatic substitution reactions of aryl halides, allowing for rapid identification of optimal conditions. nih.gov Applying these HTS methods would greatly accelerate the development of synthetic routes for libraries based on the Benzene, 1-bromo-4-(dichloromethyl)- scaffold.
Table 2: High-Throughput Screening (HTS) Methods Applicable to Aryl Halide Chemistry
| HTS Method | Principle | Application to Benzene, 1-bromo-4-(dichloromethyl)- | Reference |
|---|---|---|---|
| Colorimetric Chemosensor | A sensor (e.g., PAR-2Hg²⁺) changes color upon binding to halide ions (Br⁻) released during a coupling reaction, allowing for quantitative conversion analysis. | Rapidly screen catalysts, ligands, bases, and solvents for Suzuki or Heck coupling reactions at the C-Br position. | acs.orgnih.gov |
| Fluorescence-Based Assay | A substrate with a tethered fluorophore reacts with a solid-supported aryl halide. Successful coupling is signaled by fluorescence of the solid support. | Identify optimal ligands and conditions for Heck-type reactions by immobilizing the bromo-dichloromethyl benzene on a resin. | acs.org |
| DESI-MS | Desorption electrospray ionization mass spectrometry allows for rapid analysis of reaction mixtures in microtiter plates without sample preparation. | Screen large arrays of nucleophiles and bases for SNAr or amination reactions at the C-Br position under various conditions. | nih.gov |
Synergistic Approaches with Machine Learning and Artificial Intelligence for Chemical Design and Prediction
By training on large datasets of reactions involving similar halogenated compounds, a neural network could predict the most suitable catalysts, solvents, and temperatures for a desired transformation, saving significant experimental time and resources. acs.org ML-based quantitative structure-activity relationship (QSAR) models have already been developed to predict the reaction rate constants of reactive halogen species with organic compounds. nih.gov Such models could be adapted to predict the reactivity of both the aryl bromide and dichloromethyl functionalities. Furthermore, AI can accelerate the discovery of novel catalysts with enhanced selectivity for one of the reactive sites. catalysis-summit.com Generative algorithms can explore vast chemical spaces to propose innovative catalyst structures that would not be considered through traditional methods. catalysis-summit.com Interpretable ML models can also help uncover the underlying chemical principles driving a reaction's success or failure, providing deeper insights than experimentation alone. nih.govcam.ac.uk
Q & A
Q. What are the recommended synthetic routes for preparing 1-bromo-4-(dichloromethyl)benzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or halogenation of toluene derivatives. For example, bromination of (dichloromethyl)benzene (benzal chloride) using Lewis acids (e.g., FeBr₃) under controlled temperatures (40–60°C) may introduce the bromine substituent. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) could attach pre-functionalized fragments . Optimize yields by varying catalysts (e.g., Pd(PPh₃)₄), solvents (THF or DMF), and reaction times. Monitor intermediates via TLC or GC-MS to confirm stepwise progression .
Q. Which analytical techniques are most effective for characterizing 1-bromo-4-(dichloromethyl)benzene?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR distinguishes the aromatic protons (δ 7.2–7.8 ppm) and dichloromethyl group (singlet at δ 5.2–5.5 ppm). ¹³C NMR identifies quaternary carbons adjacent to halogens.
- Mass Spectrometry : Electron ionization (EI-MS) detects molecular ion peaks (m/z ~220–225) and fragmentation patterns (e.g., loss of Cl or Br).
- Chromatography : GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) validates purity (>95%) .
Q. How does the electronic and steric profile of the dichloromethyl group influence reactivity in substitution reactions?
- Methodological Answer : The dichloromethyl group (-CHCl₂) is electron-withdrawing, directing electrophilic attacks to the para position relative to bromine. Steric hindrance from the bulky -CHCl₂ group may slow SN2 reactions but favor SN1 mechanisms in polar protic solvents (e.g., methanol). Kinetic studies (varying nucleophiles like NaOH or NaSPh) and isotopic labeling (¹⁸O/²H) can elucidate mechanistic pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction outcomes for cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies in yields or side products often arise from trace moisture, oxygen, or catalyst variability. Systematically control:
- Catalyst Purity : Use freshly distilled Pd(0) complexes.
- Solvent Degassing : Employ freeze-pump-thaw cycles for anhydrous THF.
- Reaction Monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation. Validate results across multiple labs to confirm reproducibility .
Q. How can computational models predict the environmental persistence and toxicity of 1-bromo-4-(dichloromethyl)benzene?
- Methodological Answer :
- QSAR Models : Use log Kow (2.3) to estimate bioaccumulation potential.
- DFT Calculations : Simulate degradation pathways (e.g., hydrolysis or photolysis) to identify persistent metabolites.
- Ecotoxicity Assays : Compare computational predictions with experimental LC50 values (e.g., zebrafish LC50 = 4 mg/L, 96h ).
Q. What experimental designs optimize the compound’s application in synthesizing bioactive molecules?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., -NO₂, -NH₂) via nucleophilic aromatic substitution to modify bioactivity.
- Biological Testing : Screen derivatives against enzyme targets (e.g., cytochrome P450) using fluorescence-based assays. Pair with molecular docking simulations to prioritize synthetic targets .
Q. How do steric and electronic effects impact regioselectivity in multi-step syntheses using this compound?
- Methodological Answer : Steric maps (using software like Spartan) and Hammett σ⁺ constants quantify electronic effects. For example, the bromine atom’s meta-directing effect in nitration reactions can be overridden by the -CHCl₂ group’s ortho/para-directing nature. Experimental validation via XRD or NOE NMR confirms regiochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
